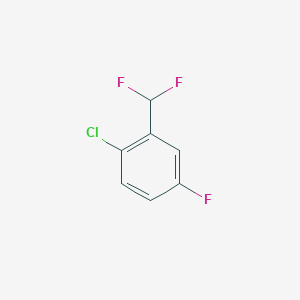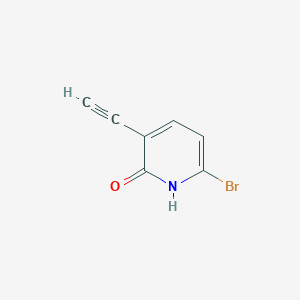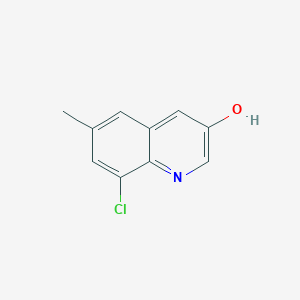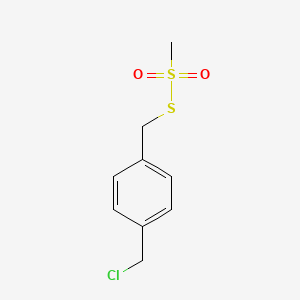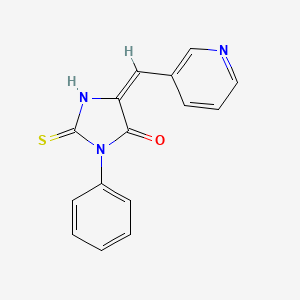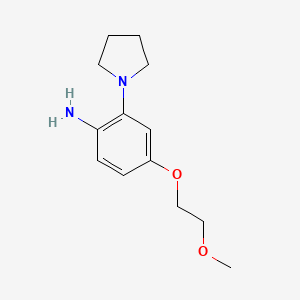
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is an organic compound that features a unique combination of functional groups, including a methoxyethoxy group, a pyrrolidine ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline typically involves multi-step organic reactions. One common approach is to start with an aniline derivative and introduce the methoxyethoxy group through etherification. The pyrrolidine ring can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological processes involving amine and ether functionalities.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group and pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxyethoxy)-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-(2-Methoxyethoxy)-2-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O2/c1-16-8-9-17-11-4-5-12(14)13(10-11)15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
Clé InChI |
IUIGTNQARLOXCV-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=C(C=C1)N)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
